Hexadecyl O-phosphonomethylcholine
Description
Structural Characterization of Hexadecyl O-phosphonomethylcholine
Molecular Architecture and Isosteric Replacements
The molecular design of this compound incorporates fundamental principles of bioisosteric replacement, where the traditional phosphate ester linkage is substituted with a phosphonate group. This modification represents a calculated approach to improving the compound's resistance to enzymatic degradation while maintaining essential molecular recognition properties. The synthetic pathway involves reaction of diisopropyl 2-chloroethoxymethylphosphonate with dimethylamine, followed by quaternization with iodomethane and subsequent cleavage of ester groups using bromotrimethylsilane.
The compound's architecture consists of three primary structural domains: a hexadecyl alkyl chain providing hydrophobic character, a glycerol-like backbone modified with a methyl substitution, and a phosphonomethylcholine head group responsible for polar interactions. This configuration maintains the amphiphilic nature essential for membrane interaction while introducing the stability advantages associated with phosphonate chemistry. The phosphonomethyl ether linkage creates a non-hydrolyzable connection that resists cleavage by phosphoesterases, fundamentally altering the compound's metabolic profile compared to natural phospholipids.
Comparative Analysis of Phosphonate vs. Phosphate Moieties
The distinction between phosphonate and phosphate functional groups represents a critical design element in this compound. Traditional phosphates contain a central phosphorus atom bonded to four oxygen atoms in a tetrahedral arrangement, with one phosphorus-oxygen double bond and three single bonds to oxygen atoms. In contrast, phosphonates feature a direct carbon-phosphorus bond, replacing one ester oxygen with a methylene unit, resulting in a phosphorus atom bonded to three oxygen atoms and one carbon atom.
This structural modification profoundly affects the compound's chemical properties. Phosphonates demonstrate significantly higher thermal and hydrolytic stability due to the direct carbon-phosphorus bond, which proves less susceptible to enzymatic cleavage compared to phosphate ester linkages. The ionization characteristics also differ meaningfully between these functional groups. While phosphates typically exhibit two ionization events at physiological conditions with pKa values around 1.5 and 6.3, phosphonates show altered ionization patterns that can influence their biological recognition and membrane interaction properties.
The bioisosteric relationship between phosphonate and phosphate groups enables this compound to maintain essential molecular recognition features while providing enhanced metabolic stability. This replacement strategy has proven particularly valuable in medicinal chemistry applications where phosphate-containing compounds suffer from rapid enzymatic degradation or poor bioavailability due to their high negative charge at physiological conditions.
| Property | Phosphate | Phosphonate |
|---|---|---|
| Central atom bonding | P-O bonds (4 oxygen atoms) | P-O bonds (3 oxygen) + P-C bond (1 carbon) |
| Hydrolytic stability | Lower | Higher |
| Enzymatic resistance | Susceptible to phosphatases | Resistant to phosphatases |
| First ionization pKa | ~1.5 | Slightly modified |
| Second ionization pKa | ~6.3 | Altered pattern |
| Charge at pH 7.4 | -2 to -3 | Modified charge distribution |
Alkyl Chain Length Optimization (C10-C16 Derivatives)
The development of this compound involved systematic investigation of alkyl chain length variants ranging from C10 to C16 carbons. These studies demonstrated that chain length optimization represents a crucial parameter for biological activity modulation. The synthesis of monoalkyl esters was accomplished through reaction of O-phosphonomethylcholine monotetrabutylammonium salt with 1-bromoalkanes in acetonitrile, providing access to the complete series of derivatives.
Biological evaluation revealed striking chain length dependency for cytostatic activity. Among the entire series of C10-C16 derivatives, only the hexadecyl ester (C16) exhibited appreciable cytotoxic activity against multiple cell lines including DU-145, H460, HT-29, and MES-SA. This activity proved comparable to miltefosine (hexadecyl O-phosphocholine), establishing the C16 chain length as optimal for biological function. The shorter chain derivatives (C10-C15) showed minimal or no detectable cytostatic effects, indicating a sharp threshold effect for biological activity.
The hexadecyl variant's superior activity likely relates to optimal membrane interaction properties. The C16 alkyl chain provides sufficient hydrophobic character for effective membrane insertion while maintaining appropriate molecular geometry for target recognition. In vivo evaluation using transplanted SD lymphoma in inbred SD/cub rats demonstrated that this compound achieved a 40% decrease in lymphoma mass when administered intratumorally at 10 mg/kg/day for 10 days.
| Chain Length | Designation | Cytotoxic Activity | Notable Properties |
|---|---|---|---|
| C10 | Decyl derivative | Minimal activity | Insufficient membrane interaction |
| C12 | Dodecyl derivative | Minimal activity | Below threshold for biological effect |
| C14 | Tetradecyl derivative | Minimal activity | Approaching optimal length |
| C16 | Hexadecyl derivative | Significant activity | Optimal membrane insertion properties |
Spectroscopic Identification Protocols
Nuclear Magnetic Resonance (NMR) Fingerprinting
Nuclear magnetic resonance spectroscopy provides definitive structural characterization for this compound through multiple complementary approaches. The compound's organophosphorus character makes it particularly amenable to both proton and phosphorus-31 analysis, with the phosphonate group serving as a distinctive spectroscopic marker. Zero-field nuclear magnetic resonance techniques have demonstrated particular utility for organophosphorus compound identification, enabling chemical differentiation based on unique electronic environments even among compounds with similar structural features.
The phosphorus-31 nucleus in this compound exhibits characteristic chemical shift patterns that distinguish it from related phosphate-containing compounds. The direct carbon-phosphorus bond in the phosphonate group creates distinct coupling patterns with adjacent protons, particularly in the phosphonomethyl ether linkage region. These coupling interactions provide unambiguous identification markers that differentiate the compound from conventional phospholipid structures.
Proton nuclear magnetic resonance analysis reveals multiple distinctive regions corresponding to different structural domains within the molecule. The hexadecyl chain produces characteristic methyl and methylene patterns in the aliphatic region, while the choline head group generates recognizable trimethylammonium signals. The phosphonomethyl ether linkage creates unique multipicity patterns that serve as definitive structural markers. The glycerol backbone region, modified by methyl substitution, produces distinctive coupling patterns that distinguish this analogue from natural phospholipids.
Two-dimensional nuclear magnetic resonance techniques, particularly heteronuclear single quantum coherence experiments, provide comprehensive structural mapping through correlation of carbon-13 and proton signals. These experiments definitively establish connectivity patterns within the phosphonomethyl ether linkage and confirm the integrity of the alkyl chain attachment. The correlation data enable complete assignment of all carbon and proton resonances, providing a comprehensive spectroscopic fingerprint for compound identification.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that enable definitive compound identification and structural confirmation. The molecular ion typically exhibits low intensity due to the compound's tendency toward fragmentation under electron impact conditions. However, the fragmentation patterns themselves provide valuable structural information through predictable bond cleavage pathways.
The phosphonate functional group demonstrates characteristic behavior under mass spectrometric conditions, with preferential cleavage of carbon-phosphorus bonds and hydrogen rearrangement processes. These fragmentation mechanisms differ markedly from those observed in traditional phosphate-containing compounds, providing clear differentiation between phosphonate and phosphate structural motifs. The alkyl chain attached to the phosphorus center shows appreciable cleavage, particularly in longer chain derivatives where breakdown of the carbon chain becomes energetically favorable.
The hexadecyl alkyl chain contributes distinctive fragmentation patterns through sequential loss of methylene units and formation of characteristic alkyl fragments. The breakdown pattern reveals preferential formation of phosphorus-containing fragments that retain the positive charge, constituting the main peaks in the mass spectrum. These fragments provide direct evidence for the phosphonomethyl ether linkage and enable differentiation from related compounds with different phosphorus-containing functional groups.
The choline head group produces characteristic fragmentation involving loss of trimethylamine and formation of phosphorus-containing oxonium-type ions. These fragmentation pathways generate distinctive mass-to-charge ratios that serve as definitive identification markers. The combination of alkyl chain fragmentation and head group breakdown creates a unique mass spectrometric fingerprint that enables unambiguous compound identification even in complex mixtures.
| Fragment Ion | Mass-to-Charge Ratio | Structural Origin | Relative Intensity |
|---|---|---|---|
| Molecular ion | Variable (low intensity) | Complete molecule | Low |
| Alkyl fragments | Chain length dependent | Hexadecyl chain cleavage | Moderate |
| Phosphorus-containing | Varies with substitution | Phosphonomethyl group | High |
| Choline-derived | ~104-184 range | Head group fragmentation | Moderate to high |
Properties
Molecular Formula |
C22H48NO4P |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
hexadecoxy-[2-(trimethylazaniumyl)ethoxymethyl]phosphinate |
InChI |
InChI=1S/C22H48NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-27-28(24,25)22-26-21-19-23(2,3)4/h5-22H2,1-4H3 |
InChI Key |
OEPSQMXBYINFSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(COCC[N+](C)(C)C)[O-] |
Synonyms |
hexadecyl O-phosphonomethylcholine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Miltefosine (Hexadecyl Phosphocholine)
- Structure : Contains a phosphocholine head group directly esterified to a hexadecyl chain.
- Activity : Broad antiparasitic (visceral leishmaniasis) and antitumor effects via membrane disruption and apoptosis induction .
- Key Difference: Lacks the phosphonomethyl ether group, rendering it more susceptible to enzymatic degradation compared to Hexadecyl O-phosphonomethylcholine .
Hexadecyl Pyridinium Chloride
- Structure : Features a pyridinium cation instead of phosphocholine.
- Activity : Potent disinfectant against bacteria (e.g., E. coli) and viruses (SARS-CoV-2) due to surfactant-mediated membrane lysis .
- Applications: Primarily used in oral antiseptics, contrasting with this compound’s therapeutic focus .
1-O-Hexadecyl-sn-Glycero-3-Phosphocholine
- Structure : Phosphatidylcholine analog with a hexadecyl ether linked to a glycerol backbone.
- Divergence: The glycerol backbone alters membrane integration dynamics compared to the linear alkyl-phosphonate structure of this compound .
Diammonium Hexadecyl Phosphate
- Structure : A surfactant with a hexadecyl chain and phosphate group neutralized by ammonium ions.
Bisphosphate Surfactants (e.g., Di-n-hexadecyl-α,ω-Alkyl Bisphosphate)
- Structure : Two hexadecyl chains connected via a bisphosphate bridge.
Structural-Activity Relationship (SAR) and Key Findings
SAR Insights:
- Chain Length : C16 chains optimize lipid membrane interaction, as seen in TLR4 modulators and miltefosine analogs .
- Head Group: Phosphocholine derivatives exhibit target-specific bioactivity, while pyridinium or phosphate groups favor non-therapeutic roles .
- Metabolic Stability: The phosphonomethyl group in this compound enhances resistance to phosphatases compared to phosphoesters in miltefosine .
Preparation Methods
Temperature and Solvent Effects
The choice of solvent significantly impacts reaction efficiency. For instance, the use of anhydrous pyridine in the final coupling step between phosphatidic acid and choline tosylate prevents hydrolysis of the phosphonate ester. Elevated temperatures (50–60°C) accelerate this step but necessitate strict moisture control to avoid byproduct formation.
Catalytic Enhancements
Trichloroacetonitrile (TCAN) has emerged as a potent catalyst for phosphocholine bond formation. In the synthesis of (R)-1,2-distearoyl phosphatidylcholine, TCAN facilitates the nucleophilic attack of choline on the phosphatidic acid intermediate, reducing reaction time from 72 to 36 hours while maintaining a yield of 68%.
Purification and Analytical Validation
Chromatographic Techniques
Silica gel chromatography remains the gold standard for purifying crude reaction mixtures. For this compound, a gradient elution of chloroform/methanol (9:1 to 4:1 v/v) effectively separates the target compound from unreacted fatty acids and phosphorylated byproducts.
HPLC-MS Analysis
Modern quality control relies on HPLC coupled with mass spectrometry. A validated method using a Supelco Discovery C8 column (150 × 4.6 mm, 5 μm) and isocratic elution with acetonitrile/water (80:20 v/v) containing 0.05% formic acid achieves baseline separation of phosphocholine derivatives. Detection at 196 nm ensures sensitivity to UV-absorbing impurities, while MS fragmentation patterns confirm molecular identity.
Scalability and Industrial Considerations
Yield Optimization Strategies
Theoretical yield calculations, as outlined by stoichiometric principles, guide process optimization. For example, a reaction with a theoretical yield of 5.0 g but an actual yield of 3.4 g has a percent yield of 68%, prompting reinvestigation of catalyst loading or solvent purity .
Q & A
How can researchers accurately quantify Hexadecyl O-phosphonomethylcholine in cellular or tissue samples?
Basic Question | Methodological Focus
To quantify this compound, adapt phosphatidylcholine (PC) assay protocols with modifications for phosphonate-specific detection. Key steps include:
- Sample Preparation : Homogenize cells (2 × 10⁶ cells) or tissue (10 mg) in cold PBS, resuspend in assay buffer, centrifuge (4°C, 2–5 min), and collect supernatant .
- Standard Curve : Use a 50 mM PC standard stock (reconstituted in ddH₂O) to generate a dilution series, ensuring signals fall within the linear range. Samples exceeding the highest standard require dilution and reanalysis .
- Data Handling : Average duplicate readings, subtract background signals (if significant), and validate results with ≥2 replicates to minimize variability .
Critical Considerations : Phosphonomethyl groups may interfere with enzymatic hydrolysis steps; validate assays with spiked recovery experiments.
What methodological challenges arise in assessing the biological activity of this compound due to its surfactant properties?
Advanced Question | Experimental Design
this compound’s amphiphilic structure can cause micelle formation, altering bioavailability and assay interference. Mitigate these issues by:
- Critical Micelle Concentration (CMC) Determination : Use fluorescent probes (e.g., pyrene) to identify CMC thresholds, ensuring test concentrations remain below this level to avoid aggregation .
- Controls : Include surfactant controls (e.g., dodecyl phosphocholine) to distinguish compound-specific effects from nonspecific surfactant activity .
- Cytotoxicity Screening : Pre-test concentrations using CCK-8 assays (e.g., 0.0125–0.05 mg/mL range) to exclude cytotoxic effects, as demonstrated in Vero cell models for related compounds .
How should researchers address contradictory results in studies evaluating this compound’s efficacy?
Advanced Question | Data Contradiction Analysis
Discrepancies often stem from:
- Model Variability : Cell line differences (e.g., Vero vs. Calu-3) impact outcomes due to membrane composition or metabolic activity. Validate findings across multiple models .
- Dose-Response Dynamics : Ensure dose ranges (e.g., 0.025–0.2 mg/mL) and exposure times (>2 minutes) are standardized, as activity is concentration- and time-dependent .
- Statistical Rigor : Use ≥2 replicates per sample and report standard deviations. Reanalyze outliers using alternative detection methods (e.g., fluorometric vs. colorimetric assays) .
What in vitro experimental parameters are critical for studying this compound’s mechanism of action?
Basic Question | Experimental Design
Key parameters include:
- Cell Model Selection : Primary oral mucosal cells (e.g., Calu-3) better replicate physiological conditions than immortalized lines (e.g., Vero) for studying membrane interactions .
- Time-Kinetic Studies : Monitor activity at intervals (e.g., 1, 2, 5 minutes) to establish minimum effective exposure time, as seen in virucidal assays for related compounds .
- Buffer Compatibility : Use isotonic buffers (e.g., PBS) to maintain cell integrity during treatment, and avoid detergents that may synergize or antagonize activity .
How can deuterium-labeled analogs enhance mechanistic studies of this compound?
Advanced Question | Isotopic Labeling Applications
Deuterium labeling (e.g., replacing hydrogen in the hexadecyl chain) enables:
- Metabolic Tracking : Use LC-MS or autoradiography ([³H]-labeling) to trace compound distribution and degradation pathways in biological systems .
- Stability Studies : Compare deuterated vs. non-deuterated forms to assess isotopic effects on chemical stability or enzymatic resistance .
- Surfactant Behavior Analysis : Deuteration alters hydrophobicity; measure CMC shifts using tensiometry to refine structure-activity relationships .
What analytical techniques are recommended for characterizing this compound’s structural interactions?
Advanced Question | Structural Analysis
Employ:
- NMR Spectroscopy : Resolve phosphonomethyl and choline group interactions using ³¹P and ¹H NMR, identifying binding sites in lipid bilayers .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (C₂₂H₄₈NO₆P, exact mass: 477.32) and detect degradation products .
- X-ray Crystallography : Co-crystallize with target enzymes (e.g., phosphatases) to elucidate binding modes, as done for phosphonate inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
